Cas no 480-83-1 ((+)-Echinatine)
(+)-Echinatine structure
Product Name:(+)-Echinatine
Numéro CAS:480-83-1
Le MF:C15H25NO5
Mégawatts:299.362704992294
CID:931777
Update Time:2025-04-19
(+)-Echinatine Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-(1.α.,7(2R,3S),7a.α.)]-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]-
- Echinatine
- (2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethylester)
- (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]
- (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl ester
- (2S,3S)-2,3-dihydroxy-2-isopropyl-butyric acid-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethyl ester)
- (+)-Echinatine
-
- Piscine à noyau: 1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-/m0/s1
- La clé Inchi: SFVVQRJOGUKCEG-DNVSUFBTSA-N
- Sourire: O[C@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]21
Propriétés calculées
- Qualité précise: 299.17300
- Masse isotopique unique: 299.173
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 6
- Complexité: 436
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 90.2A^2
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.26
- Point d'ébullition: 463.3°C at 760 mmHg
- Point d'éclair: 234°C
- Indice de réfraction: 1.567
- Le PSA: 90.23000
- Le LogP: -0.38940
(+)-Echinatine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E325623-1mg |
(+)-Echinatine |
480-83-1 | 1mg |
$333.00 | 2023-05-18 | ||
| TRC | E325623-5mg |
(+)-Echinatine |
480-83-1 | 5mg |
$1435.00 | 2023-05-18 | ||
| TRC | E325623-10mg |
(+)-Echinatine |
480-83-1 | 10mg |
$2583.00 | 2023-05-18 | ||
| TRC | E325623-50mg |
(+)-Echinatine |
480-83-1 | 50mg |
$ 11200.00 | 2023-09-07 | ||
| PhytoLab | 86118-50mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 50mg |
€2812.5 | 2023-10-25 | |
| PhytoLab | 86118-250mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 250mg |
€13281.25 | 2023-10-25 | |
| PhytoLab | 86118-500mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 500mg |
€25000 | 2023-10-25 | |
| PhytoLab | 86118-1000mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 1000mg |
€46875 | 2023-10-25 | |
| A2B Chem LLC | AG32686-500mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 500mg |
$20902.00 | 2024-04-19 | |
| A2B Chem LLC | AG32686-1000mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 1000mg |
$33425.00 | 2024-04-19 |
(+)-Echinatine Littérature connexe
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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